3-Ethyl-5-(4-(piperazin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole

Lipophilicity Drug-likeness Structure-Activity Relationships

3-Ethyl-5-(4-(piperazin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole (CAS 1707394-69-1) is a heterocyclic small molecule (C12H16N6O, MW 260.30 g/mol) that assembles a 1,2,4-oxadiazole, a piperazine, and a pyrimidine ring into a single pharmacophore. The compound is supplied at ≥95% purity by multiple vendors for research use.

Molecular Formula C12H16N6O
Molecular Weight 260.30 g/mol
Cat. No. B15057094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-5-(4-(piperazin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole
Molecular FormulaC12H16N6O
Molecular Weight260.30 g/mol
Structural Identifiers
SMILESCCC1=NOC(=N1)C2=CN=CN=C2N3CCNCC3
InChIInChI=1S/C12H16N6O/c1-2-10-16-12(19-17-10)9-7-14-8-15-11(9)18-5-3-13-4-6-18/h7-8,13H,2-6H2,1H3
InChIKeyAAXCHGKJRCYCTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethyl-5-(4-(piperazin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole: Procurement-Ready Physicochemical Identity and Pharmacophore Classification


3-Ethyl-5-(4-(piperazin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole (CAS 1707394-69-1) is a heterocyclic small molecule (C12H16N6O, MW 260.30 g/mol) that assembles a 1,2,4-oxadiazole, a piperazine, and a pyrimidine ring into a single pharmacophore. The compound is supplied at ≥95% purity by multiple vendors for research use . Its core architecture—a piperazinylpyrimidine linked to an oxadiazole—recapitulates the structural motif found in several kinase-targeted and GPCR-modulating chemical series described in the patent and primary literature, positioning it as a scaffold of interest for kinome-focused or receptor pharmacology programs [1][2].

Why 3-Ethyl-5-(4-(piperazin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole Cannot Be Replaced by In-Class Analogs Without Quantitative Re-Validation


Piperazinylpyrimidine–oxadiazole congeners with even minor substituent changes exhibit divergent cellular potency and kinase-selectivity profiles. In the Shallal et al. piperazinylpyrimidine series, compounds I-12 and II-18—differing only in their peripheral fragments—showed a >20-fold difference in mean NCI-60 GI50 values (5.25 μM vs. ~0.1 μM) and bound distinct kinase subfamilies (PDGFR vs. DDR1), illustrating that scaffold-level similarity does not predict biological interchangeability [1][2]. Accordingly, the specific 3-ethyl substitution on the oxadiazole ring and the precise connectivity of the piperazine to the pyrimidine C4 position in the target compound are structural features that must be preserved for any SAR or screening campaign to be reproducible; generic substitution with a regioisomer or methyl analog introduces unquantified risk of altered target engagement and off-target liability.

3-Ethyl-5-(4-(piperazin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole: Quantifiable Differentiation Evidence Against the Closest Analogs


Ethyl vs. Methyl Oxadiazole Substitution: Predicted Lipophilicity and Steric Differentiation

The 3-ethyl substituent on the 1,2,4-oxadiazole ring increases the calculated LogP by approximately 0.5 units and adds one additional rotatable bond compared to the 3-methyl analog 3-methyl-5-(4-(piperazin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole. These differences are predicted to modulate membrane permeability and target-binding cavity fit .

Lipophilicity Drug-likeness Structure-Activity Relationships

Regioisomeric Differentiation: C4-Piperazinyl vs. C2-Piperazinyl Pyrimidine Connectivity Determines Kinase Binding Poses

The target compound connects the piperazine to the pyrimidine at the C4 position with the oxadiazole at C5, whereas its commercially available regioisomer 4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-piperazin-1-ylpyrimidine (CAS 1177092-99-7) places the piperazine at the C2 position and the oxadiazole at C4. In analogous piperazinylpyrimidine kinase inhibitor series, the attachment position of substituents to the pyrimidine ring has been shown to alter the hinge-binding orientation and consequently the kinase selectivity fingerprint [1].

Regioisomerism Kinase inhibitor scaffold Binding pose

Kinase Profiling Class-Level Inference: Piperazinylpyrimidine Core Is Associated with PDGFR and CDK Subfamily Selectivity

The piperazinylpyrimidine chemotype to which the target compound belongs has been characterized by KINOMEscan™ profiling. Compound I-12 from Shallal et al., a close structural relative, showed predominant binding to the PDGFR tyrosine kinase subfamily (KIT, KIT D816V, FLT3, PDGFRA, PDGFRB, CSF1R) with secondary binding to CDK11 and modest activity against DDR1 and CSNK1D at 10 μM [1]. Compound 4 from the same series was more potent at inhibiting oncogenic mutant forms of PDGFR family kinases than wild-type isoforms [2]. These data establish a kinase selectivity fingerprint associated with the piperazinylpyrimidine core that is distinct from other oxadiazole-containing scaffolds such as the pyrido[2,3-d]pyrimidine-piperazine-oxadiazoles, which primarily target EGFR (e.g., IC50 = 0.31–0.51 μM against EGFR) [3].

Kinase profiling PDGFR CDK KINOMEscan

Vendor-Supplied Purity Specifications: 95% vs. 97% Minimum Purity Differentiates Procurement Options

Two verified vendors supply the target compound with distinct purity specifications: AKSci offers 95% minimum purity (Catalog #1232ED) , while CheMenu supplies the compound at 97% purity . This contrasts with the regioisomer CAS 1177092-99-7, which is predominantly supplied as a dihydrochloride salt with ≥95% purity by multiple vendors , and the methyl analog CAS 1708013-69-7, offered at 97% purity by MolCore with ISO-certified QC documentation .

Purity Quality control Procurement specification

3-Ethyl-5-(4-(piperazin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole: Evidence-Backed Application Scenarios for Scientific Procurement


PDGFR-Family Kinase Inhibitor Screening and Selectivity Profiling

Based on the KINOMEscan™ profile of the structurally related piperazinylpyrimidine I-12, which showed predominant binding to KIT, KIT(D816V), FLT3, PDGFRA, PDGFRB, and CSF1R at 10 μM [1], the target compound is best deployed in screening cascades designed to identify PDGFR-subfamily-selective inhibitors. Its use is particularly indicated when the research objective is to discriminate between PDGFR family members or to identify mutant-selective agents (e.g., KIT D816V), given that compound 4 from the same chemotype was more potent against oncogenic PDGFR mutants than wild-type isoforms [2]. Researchers should not select this compound for EGFR- or HER2-focused campaigns, where pyrido[2,3-d]pyrimidine-piperazine-oxadiazole scaffolds have demonstrated superior target engagement (EGFR IC50 = 0.31–0.51 μM) [3].

Kinase Inhibitor Scaffold-Hopping and Structure-Activity Relationship (SAR) Studies

The compound's ethyl-substituted oxadiazole attached at the pyrimidine C5 position provides a distinct SAR vector compared to methyl analogs (ΔLogP ≈ +0.5, ΔRotatable bonds = +1) [1]. In scaffold-hopping exercises aimed at exploring the tolerance of the PDGFR ATP-binding pocket for increased lipophilicity and steric bulk at the oxadiazole 3-position, this compound serves as the logical next-step probe beyond the methyl-substituted baseline. The free base form (CAS 1707394-69-1) eliminates the confounding variable of the hydrochloride counterion present in the regioisomeric dihydrochloride salt (CAS 1177092-99-7), simplifying interpretation of solubility- and permeability-limited cellular assay data.

Anticancer Cellular Screening Against Triple-Negative Breast Cancer and Melanoma Cell Lines

Piperazinylpyrimidine derivatives from the Shallal series demonstrated selective nanomolar cytotoxicity against specific NCI-60 cell lines, notably MDA-MB-468 (triple-negative breast cancer) with GI50 values as low as 30 nM for compound II-18, and SK-MEL-5 (melanoma) at 61 nM [1]. The target compound, sharing the identical piperazinylpyrimidine core but bearing a distinct ethyl-oxadiazole fragment, is appropriate for inclusion in focused libraries screened against MDA-MB-468 and SK-MEL-5 to determine whether the ethyl substitution preserves, enhances, or redirects this selective cytotoxicity profile. Procurement of this specific CAS number ensures the exact fragment topology is maintained for SAR continuity.

Computational Docking and Molecular Dynamics Studies Targeting PDGFR and CDK11

Given the experimental KINOMEscan™ evidence that the piperazinylpyrimidine core engages PDGFR family kinases and CDK11 [1][2], the target compound is suitable as a validated input structure for docking studies, free-energy perturbation (FEP) calculations, and molecular dynamics simulations aimed at predicting the binding mode of ethyl-oxadiazole-substituted analogs. The well-defined connectivity (piperazine at pyrimidine C4, oxadiazole at C5) and the availability of a high-purity free base minimize ligand preparation ambiguities. Computational chemists should use the SMILES string CCC1=NOC(C2=CN=CN=C2N3CCNCC3)=N1 [3] to ensure the correct regioisomer and tautomer are modeled.

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